An In-depth Technical Guide to the Chemical Properties of cis-Clopidogrel-MP Derivative
An In-depth Technical Guide to the Chemical Properties of cis-Clopidogrel-MP Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cis-Clopidogrel-MP derivative, also known as Clopidogrel-MP-AM, is a pivotal molecule in the study of antiplatelet therapeutics. It is a 3'-methoxyacetophenone (B145981) derivative of the active thiol metabolite of Clopidogrel, a widely prescribed oral antiplatelet agent.[1][2][3][4] The inherent instability of the active thiol metabolite necessitates its derivatization, and the cis-Clopidogrel-MP derivative serves as a stable analog for analytical and research purposes. This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and biological interactions, with a focus on its role as a P2Y12 receptor antagonist.
Core Chemical Properties
The fundamental chemical and physical properties of the cis-Clopidogrel-MP derivative are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source |
| Chemical Name | (Z)-2-(1-((S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-((2-(3-methoxyphenyl)-2-oxoethyl)thio)piperidin-3-ylidene)acetic acid | N/A |
| Synonyms | Clopidogrel-MP-AM | [1][2][3][4] |
| Molecular Formula | C25H26ClNO6S | N/A |
| Molecular Weight | 504.00 g/mol | N/A |
| Appearance | Pale Yellow to Pale Beige Solid | N/A |
| Melting Point | 42 – 55°C | N/A |
| Solubility | DMSO: 2.5 mg/mL (4.96 mM) (Requires sonication and warming); Slightly soluble in Chloroform and Dichloromethane | [3][4] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month (protect from light, stored under nitrogen). | [3] |
Mechanism of Action and Biological Activity
The cis-Clopidogrel-MP derivative is a potent and specific antagonist of the P2Y12 receptor, a key player in ADP-mediated platelet activation and aggregation. The active metabolite of Clopidogrel, for which this derivative is a stable stand-in, acts by forming an irreversible disulfide bond with cysteine residues on the P2Y12 receptor. This covalent modification leads to a conformational change in the receptor, causing the disruption of P2Y12 receptor homooligomers and their subsequent partitioning out of lipid rafts on the platelet membrane.
The functional consequence of this interaction is the inhibition of the downstream signaling cascade initiated by ADP binding. Specifically, the antagonism of the P2Y12 receptor prevents the inhibition of adenylyl cyclase, leading to sustained high levels of intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP). Phosphorylated VASP (VASP-P) plays a crucial role in inhibiting platelet activation and aggregation.
Experimental Protocols
Synthesis of cis-Clopidogrel-MP Derivative for Analytical Standards
Analytical Method: HPLC-MS/MS for Quantification in Plasma
A high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of Clopidogrel and its metabolites, including the cis-Clopidogrel-MP derivative, in biological matrices.
1. Sample Preparation:
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The active thiol metabolite in blood or plasma is stabilized immediately after collection by derivatization with 2-bromo-3'-methoxyacetophenone (MPB).
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An internal standard (e.g., ticlopidine) is added.
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Proteins are precipitated from the plasma sample using a solvent such as acetonitrile.
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The mixture is centrifuged, and the supernatant is collected for analysis.
2. Chromatographic Conditions:
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Column: A reverse-phase C18 column (e.g., Waters Acquity UPLC™ sub-2µm-C18) is typically used.
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Mobile Phase: Gradient elution is employed with a mixture of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
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Flow Rate: A flow rate suitable for the column dimensions is used.
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Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
3. Mass Spectrometric Conditions:
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Ionization: Electrospray ionization (ESI) in positive ion mode is used.
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Detection: A triple-quadrupole mass spectrometer operating in multiple-reaction-monitoring (MRM) mode is employed for high selectivity and sensitivity.
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MRM Transition: The specific precursor-to-product ion transition for the cis-Clopidogrel-MP derivative is monitored, which is typically m/z 504.0 → 354.0.
In Vitro Assay: P2Y12 Receptor Radioligand Binding Assay
To characterize the binding affinity of the cis-Clopidogrel-MP derivative to the P2Y12 receptor, a competitive radioligand binding assay can be employed.
1. Materials:
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Receptor Source: Washed human platelets or cell membranes expressing the human P2Y12 receptor.
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Radioligand: A radiolabeled P2Y12 antagonist (e.g., [3H]PSB-0413) or agonist (e.g., [33P]2MeSADP).
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Competitor: Unlabeled cis-Clopidogrel-MP derivative at varying concentrations.
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Assay Buffer: A suitable buffer such as HEPES-based buffer (e.g., Tyrode's buffer) containing divalent cations (e.g., Mg2+).
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Filtration Apparatus: A cell harvester with glass fiber filters.
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Scintillation Counter: For measuring radioactivity.
2. Methods:
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Incubation: The receptor source is incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled cis-Clopidogrel-MP derivative.
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Equilibrium: The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium.
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Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
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Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.
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Counting: The radioactivity trapped on the filters is measured using a scintillation counter.
3. Data Analysis:
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The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the cis-Clopidogrel-MP derivative.
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The IC50 value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
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The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity of the cis-Clopidogrel-MP derivative for the P2Y12 receptor.
Conclusion
The cis-Clopidogrel-MP derivative is an indispensable tool for the research and development of antiplatelet therapies targeting the P2Y12 receptor. Its stability and well-characterized properties allow for accurate quantification and in-depth investigation of the mechanism of action of Clopidogrel's active metabolite. The detailed methodologies and data presented in this guide offer a valuable resource for scientists and researchers in the field, facilitating further advancements in cardiovascular drug discovery.
